Cas no 733030-47-2 (2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one)

2-(Chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a thienopyrimidinone core with chloromethyl and 2-chlorophenyl substituents. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the chloromethyl group enhances its utility in nucleophilic substitution reactions, while the 2-chlorophenyl moiety contributes to steric and electronic modulation. Its fused thienopyrimidinone scaffold is of interest in medicinal chemistry due to potential bioactivity. The compound is typically handled under controlled conditions due to its reactivity. High purity and well-defined synthetic pathways ensure consistency for research and industrial applications.
2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one structure
733030-47-2 structure
Product Name:2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS No:733030-47-2
MF:C13H8Cl2N2OS
MW:311.186419487
CID:3106473
PubChem ID:2452043
Update Time:2025-11-01

2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)-5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
    • 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • 2-(chloromethyl)-5-(2-chlorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
    • AKOS008961448
    • Z55164277
    • EN300-07793
    • 733030-47-2
    • G35983
    • Inchi: 1S/C13H8Cl2N2OS/c14-5-10-16-12(18)11-8(6-19-13(11)17-10)7-3-1-2-4-9(7)15/h1-4,6H,5H2,(H,16,17,18)
    • InChI Key: PMBZKCSUYVYHAR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=CSC2=C1C(NC(CCl)=N2)=O

Computed Properties

  • Exact Mass: 309.9734394Da
  • Monoisotopic Mass: 309.9734394Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 69.7Ų

2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Pricemore >>

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2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:733030-47-2)2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Order Number:A1090242
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:00
Price ($):191.0/555.0
Email:sales@amadischem.com

Additional information on 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Professional Introduction to 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 733030-47-2)

2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 733030-47-2, belongs to the thienopyrimidine class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a chloromethyl group and a chlorophenyl substituent, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.

The significance of 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one in modern medicinal chemistry cannot be overstated. Thienopyrimidines have been extensively studied for their role in inhibiting various enzymes and receptors involved in cancer progression, inflammation, and other diseases. The introduction of halogenated aromatic rings into the thienopyrimidine core enhances its binding affinity and selectivity, which is crucial for developing effective therapeutic agents. Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of this compound as a lead molecule for novel drug candidates.

In recent years, researchers have been exploring the pharmacological properties of thienopyrimidine derivatives with increasing interest. The chloromethyl group in 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one serves as a versatile handle for further functionalization, allowing chemists to modify the molecule's bioactivity through various synthetic strategies. This flexibility has enabled the development of several analogs with enhanced pharmacokinetic profiles and reduced toxicity. For instance, studies have demonstrated that derivatives of this compound exhibit promising antitumor activity by targeting key pathways involved in cell proliferation and apoptosis.

The thieno[2,3-d]pyrimidin-4-one core of this molecule is particularly noteworthy due to its ability to interact with biological targets in multiple ways. The thiophene ring provides a hydrophobic surface that can engage with lipid rafts and membrane proteins, while the pyrimidine moiety offers hydrogen bonding opportunities with polar residues in protein active sites. This dual functionality makes thienopyrimidines an attractive class of compounds for designing drugs that can modulate both extracellular signaling and intracellular processes. The presence of chlorine atoms further enhances these interactions by increasing the compound's lipophilicity and electronic properties.

One of the most exciting areas of research involving 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is its potential application in oncology. Preclinical studies have shown that this compound can inhibit the activity of kinases and other enzymes that are overexpressed in cancer cells. Specifically, it has been found to disrupt signaling pathways such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in various types of cancer. These findings have prompted further investigation into its efficacy as a single agent or in combination with other chemotherapeutic drugs.

The synthesis of 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one presents unique challenges due to its complex structure. However, recent advances in synthetic methodology have made it more accessible to medicinal chemists. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated cyclizations have been particularly useful in constructing the thienopyrimidine core efficiently. Additionally, modern computational tools have aids chemists in optimizing reaction conditions and predicting the outcomes of synthetic transformations with high accuracy.

The biological evaluation of this compound has revealed several interesting properties beyond its antitumor activity. For example, it has shown inhibitory effects on enzymes involved in inflammation and neurodegenerative diseases. These findings suggest that 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one may have broader therapeutic applications than initially anticipated. Further research is needed to fully elucidate its mechanism of action and identify potential side effects or toxicities associated with its use.

In conclusion, 2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 733030-47-2) is a remarkable compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in advancing drug discovery and improving patient care.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:733030-47-2)2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
A1090242
Purity:99%/99%
Quantity:1g/5g
Price ($):191.0/555.0
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